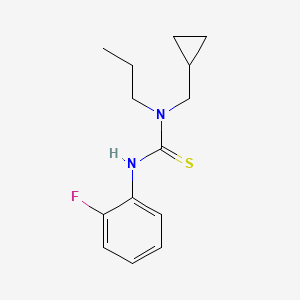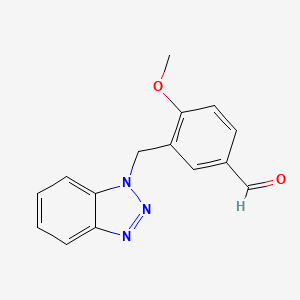![molecular formula C24H32N2O3 B5614336 2-(2-methoxyethyl)-8-{[5-(4-methylphenyl)-2-furyl]methyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5614336.png)
2-(2-methoxyethyl)-8-{[5-(4-methylphenyl)-2-furyl]methyl}-2,8-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar diazaspiro[5.5]undecane derivatives involves intricate synthetic pathways that typically include Michael addition reactions, Claisen condensation, and subsequent cyclization processes. These methods aim to construct the spirocyclic framework efficiently while introducing functional groups at strategic positions to achieve the desired molecular complexity and functionality (Ahmed et al., 2012).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by their spirocyclic nature, incorporating nitrogen atoms within the framework. This structural motif imparts unique stereochemical and electronic properties to the molecule. X-ray crystallography and NMR spectroscopy are pivotal in elucidating the detailed structural aspects, revealing conformations, substituent effects, and intramolecular interactions (Kirillov et al., 2010).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane compounds engage in various chemical reactions, reflecting their reactivity profile which is influenced by the diazaspiro framework and the nature of substituents. These reactions include electrophilic additions, nucleophilic substitutions, and transformations that leverage the spirocyclic nitrogen atoms as reactive sites. The chemical properties are tailored by modifying the substituents, enabling the synthesis of compounds with desired biological or chemical properties (Cordes et al., 2013).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystallinity, of diazaspiro[5.5]undecane derivatives vary with the nature of the substituents and the overall molecular architecture. These properties are critical in determining the compound's suitability for specific applications, including its behavior in synthetic protocols and its physical stability (Zhang et al., 2008).
Chemical Properties Analysis
The chemical properties of these compounds, such as acidity, basicity, reactivity towards various reagents, and stability under different conditions, are dictated by the diazaspiro skeleton and the electronic effects of attached groups. These properties influence the compound's behavior in chemical reactions and its interactions with biological targets, if applicable. Research in this area focuses on understanding these properties to guide the synthesis of new compounds with enhanced performance or specificity (Li et al., 2014).
properties
IUPAC Name |
2-(2-methoxyethyl)-8-[[5-(4-methylphenyl)furan-2-yl]methyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-19-4-6-20(7-5-19)22-9-8-21(29-22)16-25-13-3-11-24(17-25)12-10-23(27)26(18-24)14-15-28-2/h4-9H,3,10-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOGQZNLTVMGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)CN3CCCC4(C3)CCC(=O)N(C4)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dimethoxybenzoyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5614254.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-1,3-benzoxazole](/img/structure/B5614271.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5614282.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5614293.png)
![N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5614295.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B5614296.png)
![4-{2-[3-(4-methylbenzoyl)-1-imidazolidinyl]-2-oxoethyl}morpholine](/img/structure/B5614315.png)
![4-methyl-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide](/img/structure/B5614323.png)



![2-phenoxy-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5614352.png)
![N-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5614361.png)